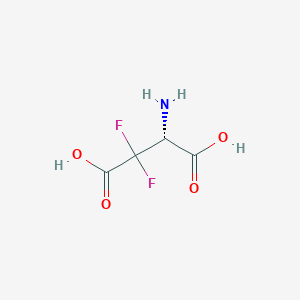

3,3-Difluoro-L-aspartic acid

Description

Context of Fluorinated Amino Acids in Biochemical Research

The strategic incorporation of fluorine into amino acids has become a powerful tool in chemical biology and medicinal chemistry. psu.eduresearchgate.net Fluorinated amino acids are derivatives of natural amino acids where one or more hydrogen atoms have been replaced by fluorine. nih.gov This substitution imparts unique physicochemical properties due to fluorine's small size, high electronegativity, and the strength of the carbon-fluorine bond. researchgate.netfu-berlin.de These properties can significantly influence the parent molecule's activity, selectivity, and pharmacokinetic characteristics.

In biochemical research, fluorinated amino acids serve diverse functions. They are utilized as probes to investigate enzyme kinetics, protein-protein interactions, and ligand-receptor binding. fu-berlin.defluorine1.ru The introduction of fluorine can enhance the metabolic stability of peptides and proteins by making them more resistant to enzymatic degradation. fu-berlin.de This increased stability is a crucial attribute for the development of therapeutic peptides and proteins with longer half-lives. fu-berlin.de Furthermore, fluorination can modulate protein folding and stability, with some studies showing that extensively fluorinated amino acids can increase thermal stability.

The applications of fluorinated amino acids extend to in vivo imaging. The fluorine-18 (B77423) isotope (¹⁸F) is a positron emitter, making it a valuable radiolabel for Positron Emission Tomography (PET) imaging, a technique used for diagnosing and monitoring various diseases, including cancer. nih.govacs.org By incorporating ¹⁸F-labeled fluorinated amino acids into biological molecules, researchers can track their distribution and localization within an organism. The unique NMR signature of the fluorine-19 isotope also provides a powerful analytical tool for studying protein structure and dynamics. acs.org

The field has seen a growing acceptance of peptides and modified peptides as drugs, and fluorine editing has become a common strategy in drug candidate optimization. nih.gov Consequently, fluorine-containing amino acids are prominent in the development of new pharmaceuticals, including antiviral and anti-tumor agents. nih.gov

| Application Area | Specific Utility of Fluorinated Amino Acids | Key Benefits |

| Biochemical Probes | Study of enzyme kinetics, protein interactions, and receptor binding. fu-berlin.defluorine1.ru | Provides insights into biological mechanisms. |

| Protein Engineering | Modulation of protein folding, stability, and function. | Enhanced thermal and chemical stability, resistance to degradation. |

| Drug Discovery | Development of antiviral, anti-tumor, and other therapeutic agents. nih.govsemanticscholar.org | Improved metabolic stability and bioavailability. psu.edusemanticscholar.org |

| Biomedical Imaging | Use of ¹⁸F for PET imaging and ¹⁹F for NMR spectroscopy. nih.govacs.org | Enables non-invasive tracking and structural analysis of biomolecules. |

Significance of Aspartic Acid in Biological Systems and Metabolism

L-aspartic acid, also known as aspartate, is a non-essential amino acid that plays a central role in numerous metabolic pathways and physiological functions. fluorine1.ru As one of the 22 proteinogenic amino acids, it is a fundamental building block for protein synthesis. nih.govd-nb.info Its side chain contains a carboxylic acid group, classifying it as an acidic amino acid with a net negative charge at physiological pH. fu-berlin.denih.gov

Aspartic acid is a key metabolite with diverse roles:

Urea (B33335) Cycle: Aspartate is crucial for the detoxification of ammonia (B1221849), a toxic byproduct of protein metabolism. It donates a nitrogen atom in the urea cycle by combining with citrulline to form argininosuccinate, which is then converted to arginine and fumarate, ultimately leading to the formation of urea for excretion. semanticscholar.org

Purine (B94841) and Pyrimidine (B1678525) Synthesis: Aspartate is a precursor in the synthesis of nucleotides, the building blocks of DNA and RNA. mpg.de It provides a nitrogen atom for the formation of the purine ring and is a key component in the initial steps of pyrimidine ring synthesis, where it condenses with carbamoyl (B1232498) phosphate. nih.govresearchgate.netbeilstein-journals.org

Energy Metabolism: Aspartate participates in energy production through its connection to the citric acid cycle (Krebs cycle). fu-berlin.de It can be converted to oxaloacetate, an intermediate of the cycle, and is also involved in the malate-aspartate shuttle, which transports reducing equivalents into the mitochondria for ATP production. psu.edunih.gov

Neurotransmission: Aspartate functions as an excitatory neurotransmitter in the central nervous system. d-nb.info It stimulates NMDA (N-methyl-D-aspartate) receptors, which are involved in synaptic plasticity, learning, and memory. nih.gov

Precursor to Other Amino Acids: In bacteria and plants, aspartate is the precursor for the synthesis of several essential amino acids, including lysine, methionine, threonine, and isoleucine. wikipedia.org

| Metabolic Pathway | Role of Aspartic Acid | Significance |

| Urea Cycle | Donates a nitrogen atom for urea synthesis. semanticscholar.org | Ammonia detoxification. |

| Nucleotide Synthesis | Precursor for purine and pyrimidine rings. researchgate.net | Essential for DNA and RNA synthesis, cell division, and growth. mpg.de |

| Citric Acid Cycle | Can be converted to oxaloacetate and participates in the malate-aspartate shuttle. psu.edunih.gov | Contributes to cellular energy production (ATP). |

| Neurotransmission | Acts as an excitatory neurotransmitter. d-nb.info | Important for synaptic plasticity, learning, and memory. nih.gov |

| Amino Acid Synthesis | Precursor for lysine, methionine, threonine, and isoleucine in microorganisms. | Biosynthesis of essential amino acids. |

Rationale for Fluorination at the 3,3-Position of L-Aspartic Acid

The introduction of fluorine atoms at the 3-position of L-aspartic acid to create 3,3-difluoro-L-aspartic acid is a strategic modification aimed at leveraging the unique properties of fluorine to create a valuable tool for biochemical and medicinal chemistry research. psu.edu The rationale for this specific fluorination is multifaceted, focusing on metabolic stability, conformational control, and the potential to act as a selective enzyme inhibitor.

The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, which makes fluorinated compounds more resistant to metabolic degradation. researchgate.netfluorine1.ru By replacing the two hydrogen atoms at the C-3 position of aspartic acid with fluorine, the resulting this compound is expected to have enhanced metabolic stability. This increased stability makes it a useful tool for long-term biochemical assays and as a potential building block for more robust therapeutic agents.

Fluorine's high electronegativity and the presence of two fluorine atoms at the same carbon create a strong dipole moment and can significantly alter the acidity of neighboring protons and functional groups. fu-berlin.de This electronic perturbation can influence the molecule's binding affinity for enzymes and receptors. researchgate.net For instance, β-fluoro-substituted amino acids have been shown to act as irreversible inhibitors of pyridoxal (B1214274) phosphate-dependent enzymes. psu.edu Therefore, this compound holds potential as an inhibitor for enzymes that process aspartic acid, such as aspartate aminotransferase. fu-berlin.de

Furthermore, the introduction of gem-difluoro groups can have a profound impact on the conformational preferences of the amino acid backbone. semanticscholar.orgbeilstein-journals.org These conformational effects, arising from stereoelectronic interactions associated with the C-F bonds, can be exploited to design molecules with specific shapes to probe or control biological processes. semanticscholar.orgbeilstein-journals.org By restricting the conformational flexibility of the aspartic acid backbone, this compound can provide valuable insights into the specific conformations required for receptor binding and enzyme catalysis. The synthesis of such β-difluoroamino acids has been achieved through various methods, often starting from precursors like L-isoascorbic acid. psu.edunih.gov

| Rationale for 3,3-Difluorination | Underlying Principle | Potential Application |

| Enhanced Metabolic Stability | The C-F bond is stronger than the C-H bond. researchgate.netfluorine1.ru | Development of metabolically stable enzyme inhibitors and therapeutic peptides. |

| Enzyme Inhibition | Fluorine's electronegativity alters electronic properties, potentially leading to irreversible binding. psu.eduresearchgate.net | Probing the mechanism of aspartate-processing enzymes and as a potential therapeutic inhibitor. wikipedia.org |

| Conformational Control | Stereoelectronic effects of the gem-difluoro group restrict molecular conformation. semanticscholar.orgbeilstein-journals.org | Designing shape-controlled molecules to study receptor binding and enzyme-substrate interactions. semanticscholar.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

63086-45-3 |

|---|---|

Molecular Formula |

C4H5F2NO4 |

Molecular Weight |

169.08 g/mol |

IUPAC Name |

(3R)-3-amino-2,2-difluorobutanedioic acid |

InChI |

InChI=1S/C4H5F2NO4/c5-4(6,3(10)11)1(7)2(8)9/h1H,7H2,(H,8,9)(H,10,11)/t1-/m1/s1 |

InChI Key |

ZDNZCAJNMQJPRB-PVQJCKRUSA-N |

Isomeric SMILES |

[C@@H](C(=O)O)(C(C(=O)O)(F)F)N |

Canonical SMILES |

C(C(=O)O)(C(C(=O)O)(F)F)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3,3 Difluoro L Aspartic Acid

Chemical Synthetic Routes

Chemical synthesis provides a versatile platform for the construction of 3,3-Difluoro-L-aspartic acid, with several distinct strategies being employed. These routes often focus on the stereoselective formation of the C-N bond and the introduction of the difluoromethylene group.

Stereoselective and Asymmetric Syntheses

Achieving the desired L-configuration at the α-carbon is a critical aspect of the synthesis of this compound. Stereoselective and asymmetric methods are employed to control this stereocenter.

One prominent strategy involves the use of chiral auxiliaries . These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. Other approaches include asymmetric hydrogenation and enzymatic hydrolysis, which are general strategies applicable to the synthesis of various β,β-difluoro-α-amino acids. researchgate.net

A powerful method for the stereoselective synthesis of β-amino acids and their derivatives is the Staudinger β-lactam synthesis , which involves the [2+2] cycloaddition of a ketene (B1206846) and an imine. nih.govnih.govscinito.airesearchgate.net By using a chiral imine or a chiral catalyst, the stereochemistry of the resulting β-lactam, a precursor to the amino acid, can be controlled. For the synthesis of this compound, a plausible route would involve the reaction of a difluoroketene with a chiral imine derived from a protected glycine (B1666218) equivalent. Subsequent hydrolysis of the β-lactam ring would yield the desired amino acid.

| Asymmetric Strategy | Description | Potential Application to this compound |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a stereoselective transformation. | An achiral precursor could be attached to a chiral auxiliary to guide the stereoselective introduction of the amino group. |

| Asymmetric Hydrogenation | A prochiral substrate is hydrogenated using a chiral catalyst to produce an enantiomerically enriched product. | Asymmetric hydrogenation of a difluorinated enamine precursor could establish the L-configuration. |

| Staudinger β-Lactam Synthesis | A [2+2] cycloaddition between a ketene and an imine to form a β-lactam ring. | Reaction of a difluoroketene with a chiral imine followed by ring opening could provide stereocontrolled access to the target molecule. nih.govacs.org |

Approaches from Fluorinated Building Blocks

An alternative to introducing the fluorine atoms during the synthesis is to start with a commercially available or readily prepared fluorinated building block . This approach can simplify the synthetic route by avoiding harsh fluorination conditions in later stages.

For the synthesis of this compound, a suitable fluorinated starting material would be a small molecule that already contains the gem-difluoro group. For instance, a synthetic route could commence from ethyl 2-acetamido-3,3-difluoro-4-oxobutanoate. This building block contains the required difluoromethylene group and a masked carboxylic acid functionality. The synthesis would then involve the stereoselective reduction of the ketone and subsequent transformations to install the second carboxylic acid group, ultimately leading to the target amino acid.

| Fluorinated Building Block | Synthetic Utility |

| Ethyl bromodifluoroacetate | A versatile C2 building block for the introduction of a difluoroacetate (B1230586) moiety. researchgate.net |

| 3,3,3-Trifluoropropene | A C3 building block that can be functionalized to introduce a trifluoromethyl group. |

| Difluoroketene Silyl Acetals | Reactive intermediates for the construction of difluorinated carbonyl compounds. |

Late-Stage Deoxyfluorination Approaches to Fluorinated Amino Acid Derivatives

Late-stage deoxyfluorination is a powerful strategy where fluorine atoms are introduced at a late stage of the synthesis by converting a hydroxyl or carbonyl group into a difluoromethylene group. hyphadiscovery.comcore.ac.uk This approach is advantageous as it allows for the synthesis of complex molecules using established non-fluorinated chemistry, with the fluorination step performed near the end of the synthetic sequence.

A plausible late-stage deoxyfluorination route to this compound would start from a protected derivative of 3-hydroxy-L-aspartic acid. The hydroxyl group at the β-position can be oxidized to a ketone, followed by deoxyfluorination to install the gem-difluoro group. Modern deoxyfluorination reagents are known to be compatible with a wide range of functional groups, including those found in amino acids. nih.govnih.govharvard.edu

| Deoxyfluorination Reagent | Substrate | Key Features |

| Diethylaminosulfur trifluoride (DAST) | Alcohols, Aldehydes, Ketones | Commonly used but can be thermally unstable. |

| PhenoFluor™ | Alcohols | Crystalline, stable solid with good functional group tolerance. nih.gov |

| XtalFluor-E® | Alcohols, Aldehydes, Ketones | Effective for a broad range of substrates. |

Chemo-Enzymatic and Enzymatic Synthesis Approaches

Chemo-enzymatic and purely enzymatic methods offer highly selective and environmentally benign alternatives to traditional chemical synthesis. These approaches leverage the high stereospecificity of enzymes to control the chirality of the target molecule.

Enzymatic Resolution Techniques for Enantiomers

Enzymatic resolution is a widely used technique to separate a racemic mixture of a chiral compound into its individual enantiomers. This method relies on an enzyme that selectively reacts with one enantiomer, leaving the other enantiomer unreacted and thus resolved.

For the synthesis of this compound, a racemic mixture of a suitable derivative, such as a diester of 3,3-difluoroaspartic acid, could be subjected to enzymatic hydrolysis. nih.gov A lipase (B570770) or protease could be chosen for its ability to selectively hydrolyze the ester group of the L-enantiomer, forming the monoester. The unreacted D-enantiomer (diester) can then be easily separated from the hydrolyzed L-enantiomer product. Subsequent hydrolysis of the remaining ester group on the L-enantiomer would yield the final this compound.

| Enzyme Class | Reaction | Application |

| Lipases | Hydrolysis of esters | Selective hydrolysis of one enantiomer of a racemic ester. |

| Proteases | Hydrolysis of amides or esters | Can be used for the resolution of amino acid derivatives. researchgate.net |

| Acylases | Hydrolysis of N-acyl groups | Resolution of N-acyl-DL-amino acids. |

Biocatalytic Transformations in Amino Acid Synthesis

Biocatalytic transformations utilize enzymes to perform specific chemical reactions, often with high stereo- and regioselectivity. For amino acid synthesis, transaminases and dehydrogenases are particularly important enzymes. nih.gov

A potential biocatalytic route to this compound could involve the asymmetric amination of a difluorinated keto-acid precursor, such as 3,3-difluoroooxaloacetate. A transaminase, also known as an aminotransferase, could catalyze the transfer of an amino group from a donor molecule (e.g., L-alanine) to the keto acid, producing the desired L-amino acid with high enantiomeric excess. frontiersin.orgresearchgate.netwhiterose.ac.uk The industrial production of L-aspartic acid itself often utilizes an aspartate ammonia-lyase, which catalyzes the addition of ammonia (B1221849) to fumaric acid. mdpi.com It is conceivable that an engineered version of this enzyme could accept a difluorinated substrate.

| Enzyme | Reaction | Potential Substrate |

| Transaminase (Aminotransferase) | Reductive amination of a keto acid | 3,3-Difluoroooxaloacetate |

| Amino Acid Dehydrogenase | Reductive amination of a keto acid using ammonia | 3,3-Difluoroooxaloacetate |

| Aspartate Ammonia-Lyase | Addition of ammonia to a double bond | 2,2-Difluorofumaric acid |

Biochemical Interactions and Enzymatic Modulations of 3,3 Difluoro L Aspartic Acid

Enzymatic Recognition and Substrate Properties

The substitution of hydrogen atoms with fluorine on amino acid side chains can significantly impact how they are recognized and processed by enzymes. The difluorination at the β-carbon of 3,3-Difluoro-L-aspartic acid alters its electronic properties and steric profile, which in turn affects its binding affinity for enzymes and receptors. vulcanchem.com While specific studies on this compound as a substrate are not extensively documented, the principles of enzymatic recognition of fluorinated amino acids suggest that it would likely be a poor substrate for many enzymes that utilize L-aspartic acid.

Enzymes that process L-aspartic acid, such as aspartate aminotransferase, rely on a precise fit between the substrate and the active site. The larger van der Waals radius of fluorine compared to hydrogen, and the strong electron-withdrawing effects of the two fluorine atoms, can disrupt the delicate balance of interactions required for efficient catalysis. vulcanchem.com For instance, in other enzymes, the presence of electron-withdrawing groups on a substrate analog has been shown to correlate with the rate of enzymatic reactions. nih.gov Therefore, while this compound retains the L-configuration at the α-carbon, allowing it to potentially fit into the active sites of L-aspartate-specific enzymes, the difluorinated β-carbon would likely hinder or alter the subsequent catalytic steps.

Role as Enzyme Inhibitors and Inactivators

The same features that make this compound a poor substrate can also make it an effective enzyme inhibitor. The strong electronegativity of fluorine can disrupt enzymatic catalysis by altering the electronic environment of the active site, thereby impeding the formation of the enzyme-substrate complex. vulcanchem.com Fluorinated analogs of amino acids are known to act as competitive inhibitors for pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, such as aspartate aminotransferase. vulcanchem.com

The mechanism by which fluorinated compounds inactivate enzymes often involves the formation of a stable, non-covalent, or covalent adduct with the enzyme. In some cases, the enzyme may catalyze the conversion of the inhibitor into a reactive species that then irreversibly binds to the active site. For example, studies on other fluorinated compounds have shown that enzyme-catalyzed hydrolysis of a difluoromethylene group can lead to the formation of a new carboxylate group. acs.orgnih.gov This newly formed charged group can then create a strong electrostatic interaction with a residue in the active site, leading to a tightly bound, inactivated enzyme-inhibitor complex. acs.orgnih.gov This process can induce a conformational change in the enzyme, further stabilizing the inactivated state. acs.orgnih.gov

Another potential mechanism involves the electron-withdrawing nature of the fluorine atoms, which can make adjacent atoms more susceptible to nucleophilic attack. In the case of L-aspartase, product analogs with strong electron-withdrawing functional groups have been shown to inactivate the enzyme through the formation of a stable Michael-type adduct with an active site nucleophile. nih.gov

Based on its structure as an analog of L-aspartic acid, this compound is a potential inhibitor of enzymes that utilize L-aspartate as a substrate. Key targets include:

Aspartate aminotransferase (AST): This PLP-dependent enzyme is a likely target, with the difluorinated analog potentially acting as a competitive inhibitor. vulcanchem.com

Aspartate ammonia-lyase (L-aspartase): This enzyme catalyzes the deamination of L-aspartate. Analogs of L-aspartate have been shown to be mechanism-based inactivators of L-aspartase from Escherichia coli. nih.gov

Aspartic proteases: These enzymes have a high specificity for aspartic acid residues at certain positions in their substrates. While the interaction would be with an aspartic acid residue within a peptide chain, the principles of molecular recognition suggest that free this compound could potentially interact with the active site.

Caspases: These cysteine-aspartic proteases play a crucial role in apoptosis. They exhibit a stringent specificity for an aspartic acid residue at the P1 position of their substrates. nih.gov The introduction of a difluorinated aspartic acid analog could potentially modulate caspase activity.

Impact on Protein Structure, Folding, and Stability

The incorporation of non-natural amino acids like this compound into a polypeptide chain can have significant consequences for protein structure, folding, and stability. Aspartic acid residues are generally underrepresented in the β-sheet regions of proteins. nih.gov Experimental studies have shown that replacing a residue in a β-strand with aspartic acid can significantly decrease the stability of the protein domain. nih.gov This destabilization is attributed to unfavorable electrostatic interactions between the negatively charged aspartic acid side chain and the partial negative charges of the main-chain carbonyl groups. nih.gov

The introduction of two fluorine atoms at the β-carbon of an aspartic acid residue would further modulate these effects. The strong electron-withdrawing nature of the fluorine atoms would increase the acidity of the carboxylic acid side chain, making it more likely to be deprotonated and negatively charged at physiological pH. Furthermore, the steric bulk of the two fluorine atoms could introduce local conformational constraints, potentially disrupting the regular hydrogen bonding patterns of secondary structures like α-helices and β-sheets. The simultaneous presence of fluorine and a hydroxyl group on a proline ring, a different amino acid, has been shown to affect the conformational and electronic properties of the amino acid. acs.org

Modulation of Protein-Ligand and Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to a vast array of biological processes, and their modulation is a key area of therapeutic research. nih.govnih.gov The incorporation of a modified amino acid such as this compound can alter these interactions. The changes in size, charge distribution, and hydrogen bonding capacity of the side chain can either enhance or disrupt existing PPIs. For example, the 14-3-3 proteins are adaptor proteins that bind to a multitude of partner proteins, often through phosphorylated serine or threonine residues that mimic a negatively charged aspartate or glutamate (B1630785). nih.gov Replacing a key aspartic acid residue at a PPI interface with this compound could fine-tune the binding affinity and specificity of the interaction.

Similarly, protein-ligand interactions can be modulated. The difluorination of the aspartic acid side chain could introduce new, favorable interactions with a ligand, such as fluorine-amide or halogen-carbonyl interactions, which have been noted in other systems to contribute to high binding affinity and specificity. nih.gov Conversely, the altered electrostatics and sterics could disrupt critical hydrogen bonds or create unfavorable steric clashes, thereby weakening ligand binding. The ability to modulate these interactions makes this compound a potentially valuable tool in chemical biology and drug discovery.

Table of Compounds

Metabolic Fate and Pathway Perturbations by 3,3 Difluoro L Aspartic Acid

Influence on Central Amino Acid Metabolism

The metabolism of amino acids is a tightly regulated network of enzymatic reactions crucial for protein synthesis, energy production, and the synthesis of numerous essential biomolecules. Aminotransferases, also known as transaminases, are a key group of enzymes in this network, facilitating the transfer of amino groups from amino acids to α-keto acids.

Aspartate aminotransferase (AST), a pyridoxal-5'-phosphate (P5'P) dependent enzyme, is of particular significance as it catalyzes the reversible transamination of L-aspartic acid to oxaloacetate. nih.gov Given the structural similarity, 3,3-Difluoro-L-aspartic acid is a likely candidate to interact with AST. The high electronegativity of the two fluorine atoms can significantly alter the electronic properties of the substrate, potentially disrupting the catalytic mechanism. vulcanchem.com Fluorinated analogues of amino acids are often potent inhibitors of the enzymes that process their non-fluorinated counterparts. For instance, a study on 3-fluoro-D-aspartic acid demonstrated a 40% reduction in AST activity at a concentration of 10 μM, acting as a competitive inhibitor. vulcanchem.com It is plausible that the dual fluorination in this compound would further impede enzyme-substrate interactions, potentially making it a more potent inhibitor of AST and other related enzymes involved in amino acid metabolism. vulcanchem.com

The potential inhibitory effects of fluorinated aspartic acid analogues on key metabolic enzymes are summarized in the table below.

| Compound | Target Enzyme | Observed/Potential Effect | Reference |

| 3-Fluoro-D-aspartic acid | Aspartate Aminotransferase (AST) | Competitive inhibition, 40% activity reduction at 10 μM | vulcanchem.com |

| This compound | Aspartate Aminotransferase (AST) | Predicted competitive inhibition, potentially stronger than mono-fluorinated analogues | vulcanchem.com |

| L-erythro-3-hydroxyaspartate | Aspartate Aminotransferase (AST) | Forms a stabilized quinonoid intermediate, acting as a model for catalytic intermediates | nih.gov |

This table presents both observed data for related compounds and predicted effects for this compound based on chemical principles.

Engagement with the Tricarboxylic Acid (TCA) Cycle and Associated Pathways

The Tricarboxylic Acid (TCA) cycle is the central hub of cellular respiration, responsible for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins to generate energy in the form of ATP. nih.govdntb.gov.ua L-aspartic acid is intrinsically linked to the TCA cycle via its transamination to oxaloacetate, a key intermediate in the cycle. princeton.edu

The metabolic fate of this compound could intersect with the TCA cycle in several ways. If it is recognized by aspartate aminotransferase, its transamination would yield difluoro-oxaloacetate. The subsequent fate of this fluorinated intermediate within the TCA cycle is uncertain. The presence of the difluoromethyl group could dramatically affect the activity of enzymes that process oxaloacetate, such as citrate synthase.

A well-known example of a fluorinated compound disrupting the TCA cycle is fluoroacetate. This compound is converted to fluoroacetyl-CoA and then to fluorocitrate, which is a potent inhibitor of aconitase, an essential enzyme in the TCA cycle. nih.gov This inhibition leads to a shutdown of oxidative metabolism and can be lethal. nih.gov While there is no direct evidence, it is conceivable that this compound or its metabolites could similarly inhibit key TCA cycle enzymes. For example, fluoride ions themselves have been shown to impact TCA cycle dehydrogenases like malate dehydrogenase and succinate dehydrogenase in vitro. nih.govnih.gov

| TCA Cycle Enzyme | Endogenous Substrate/Product | Potential Interaction with Fluorinated Analogue | Reference |

| Citrate Synthase | Oxaloacetate + Acetyl-CoA → Citrate | Difluoro-oxaloacetate may act as a substrate or inhibitor. | nih.gov |

| Aconitase | Citrate ↔ Isocitrate | Potentially inhibited by a downstream metabolite like fluorocitrate, if formed. | nih.govacs.org |

| Malate Dehydrogenase | Malate ↔ Oxaloacetate | Activity can be directly inhibited by fluoride ions. | nih.gov |

Metabolic Stability and Biotransformation Pathways of Fluorinated Compounds

The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, which generally imparts significant metabolic stability to fluorinated compounds. iris-biotech.de This stability is a key reason for the widespread use of fluorine in pharmaceuticals, as it can prevent rapid degradation by metabolic enzymes such as the cytochrome P450 (CYP) superfamily. annualreviews.orgresearchgate.net

Difluorination, such as in this compound, is known to further enhance this stability compared to mono-fluorinated analogues. The replacement of a methylene (CH₂) group with a difluoromethylene (CF₂) group can significantly protect adjacent sites from oxidative metabolism. nih.govannualreviews.org This increased resistance to enzymatic attack suggests that this compound would have a longer biological half-life compared to native L-aspartic acid.

Despite the strength of the C-F bond, biotransformation involving defluorination can occur. annualreviews.org This process can be catalyzed by various enzymes, including cytochrome P450s, and may proceed through oxidative or hydrolytic mechanisms. dntb.gov.uanih.gov However, such defluorination is often a slow process. If defluorination of this compound does occur, it would lead to the release of fluoride ions, which have their own toxicological profile. nih.gov The metabolic pathways for difluorinated compounds are not well-elucidated but can involve initial enzymatic oxidation followed by spontaneous or enzyme-catalyzed decomposition that releases fluoride. nih.gov

| Feature | Description | Implication for this compound |

| Carbon-Fluorine Bond Strength | High bond dissociation energy makes it resistant to cleavage. | Increased metabolic stability and longer biological half-life. iris-biotech.de |

| Difluoromethylene Group | Offers steric hindrance and electronic shielding. | Protects against enzymatic degradation, particularly by CYP enzymes. nih.gov |

| Metabolic Defluorination | Possible, but typically slow, enzymatic process. | Potential for slow release of fluoride ions over time. annualreviews.org |

| Biotransformation Products | Could include fluorinated intermediates or complete defluorination. | The specific metabolites are currently unknown. |

Cellular Adaptive Responses to Fluorinated Metabolites

The introduction of a synthetic, fluorinated amino acid into a cell can trigger various stress responses as the cell attempts to manage a foreign substance that may disrupt normal metabolic function. If this compound or its metabolites inhibit key enzymes or lead to the accumulation of abnormal intermediates, cellular stress pathways are likely to be activated.

One such pathway is the Integrated Stress Response (ISR), an evolutionarily conserved signaling network that cells activate in response to a variety of stresses, including nutrient deprivation, viral infection, and the accumulation of unfolded proteins in the endoplasmic reticulum (ER stress). mdpi.comresearchgate.net The compound fluorizoline, another organofluorine molecule, has been shown to activate the ISR and ER stress. mdpi.comnih.gov This activation involves the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general suppression of protein synthesis while selectively translating stress-response proteins like ATF4. researchgate.net

It is plausible that the accumulation of this compound could lead to proteotoxic stress or metabolic imbalances that trigger the ISR. Furthermore, high concentrations of fluoride ions, which could be released from the compound's metabolism, are known to induce cytotoxicity, oxidative stress, and apoptosis through pathways involving the mitochondria and ER. researchgate.net Therefore, cells exposed to this compound may exhibit a range of adaptive responses aimed at mitigating the metabolic perturbation and potential toxicity.

Design, Synthesis, and Biochemical Evaluation of 3,3 Difluoro L Aspartic Acid Analogues and Derivatives

Synthesis of Novel Fluorinated Aspartic Acid Analogues

The synthesis of fluorinated amino acids, including analogues of 3,3-Difluoro-L-aspartic acid, is a significant area of research due to the unique properties conferred by fluorine atoms. While specific, detailed protocols for this compound are not extensively documented in publicly available literature, general and effective strategies for creating chiral β,β-difluoro-α-amino acids have been established. nih.gov These methods often focus on achieving high enantioselectivity to produce the desired L-configuration.

Common synthetic strategies include:

Electrophilic Fluorination: This method introduces fluorine atoms using reagents like Selectfluor® (F-TEDA-BF4) or N-fluorobenzenesulfonimide (NFSI). vulcanchem.com The reaction is carefully controlled to ensure the correct placement and stereochemistry of the fluorine atoms.

Enzymatic Resolution: To achieve the specific L-configuration, enzymatic methods are employed. vulcanchem.com Acylases or transaminases can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired L-amino acid. nih.govvulcanchem.com

Biomimetic Asymmetric Synthesis: A notable approach involves a biomimetic enantioselective vulcanchem.comu-tokyo.ac.jp-proton shift of β,β-difluoro-α-imine amides. nih.gov This reaction is catalyzed by chiral quinine (B1679958) derivatives and can produce a wide range of β,β-difluoro-α-amino amides with good yields and high enantioselectivities. nih.gov These products can then be converted into the corresponding Fmoc-protected amino acids, which are valuable for further medicinal research. nih.gov

A key challenge in synthesizing these analogues is controlling the stereochemistry at the α-carbon. The development of catalytic asymmetric methods is crucial for producing optically pure β,β-difluoro-α-amino acid derivatives efficiently. nih.gov

Table 1: Synthetic Strategies for Fluorinated Aspartic Acid Analogues

| Method | Description | Key Reagents/Catalysts | Primary Advantage |

|---|---|---|---|

| Electrophilic Fluorination | Direct introduction of fluorine onto a substrate. vulcanchem.com | Selectfluor®, N-fluorobenzenesulfonimide (NFSI) | Direct fluorination. |

| Enzymatic Resolution | Separation of enantiomers using stereoselective enzymes. vulcanchem.com | Acylases, Transaminases | High stereoselectivity for L-configuration. vulcanchem.com |

Bioisosteric Replacement Strategies

Bioisosterism is a fundamental strategy in drug design where one functional group is replaced by another with similar physicochemical properties to enhance the target compound's biological activity or optimize its pharmacokinetic profile. u-tokyo.ac.jpnih.gov The replacement of hydrogen with fluorine is one of the most common and effective bioisosteric substitutions in medicinal chemistry. u-tokyo.ac.jpnih.gov

In this compound, the gem-difluoro group (CF2) at the β-carbon serves as a bioisostere. This substitution introduces significant changes compared to the native CH2 group in aspartic acid:

Electronic Effects: Fluorine is the most electronegative element, and its presence creates a strong inductive effect, withdrawing electron density from the adjacent carbon atom. u-tokyo.ac.jp This can alter the acidity (pKa) of nearby carboxyl groups and influence the molecule's ability to form hydrogen bonds.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation. This enhanced stability is a highly desirable feature for therapeutic agents.

Conformational Changes: The steric bulk and electronic properties of the CF2 group can influence the preferred conformation of the molecule, which in turn affects how it binds to biological targets like enzymes or receptors.

The CF2 group can be considered a bioisostere for a carbonyl group (C=O) or a hydroxylated carbon (CH-OH), as it can act as a hydrogen bond acceptor. This mimetic capability allows fluorinated analogues to interact with biological targets in novel ways, potentially leading to increased potency or altered selectivity. The 3,3-difluorooxetane (B2587318) unit has also been explored as a functional group for bioisosteric replacements, highlighting the versatility of fluorinated structures in drug discovery. nih.gov

Structure-Activity Relationships in Biochemical Contexts

The introduction of fluorine atoms into the aspartic acid scaffold profoundly impacts its interaction with biological targets, leading to distinct structure-activity relationships (SAR).

Interaction with Glutamate (B1630785) Receptors: Fluorinated derivatives of aspartic acid are known to interact with ionotropic glutamate receptors, particularly N-methyl-D-aspartate (NMDA) receptors. vulcanchem.com The difluorination at the β-carbon is thought to enhance hydrogen bonding with receptor subunits, which could increase agonist potency or confer selectivity for specific receptor subtypes. vulcanchem.com For instance, the mono-fluorinated analogue (3R)-3-fluoro-D-aspartic acid shows high affinity for NMDA receptors. vulcanchem.com By extension, the dual fluorination in this compound may lead to similar or potentially amplified neuroactive effects, although this requires empirical validation. vulcanchem.com

Enzyme Inhibition: The strong electronegativity of fluorine can disrupt enzymatic catalysis by altering how a substrate binds. vulcanchem.com Fluorinated analogues of aspartic acid can act as competitive inhibitors for enzymes that use aspartate as a substrate, such as aspartate aminotransferase (AST) and other PLP-dependent enzymes. vulcanchem.com The presence of two fluorine atoms in this compound could significantly impede the formation of the enzyme-substrate complex, making it a more potent inhibitor compared to its mono-fluorinated counterparts. vulcanchem.com This makes it a promising candidate for modulating metabolic pathways. vulcanchem.com

Table 2: Structure-Activity Relationship Highlights

| Biological Target | Effect of β,β-Difluorination | Potential Outcome |

|---|---|---|

| NMDA Receptors | May enhance hydrogen bonding with receptor subunits. vulcanchem.com | Increased agonist potency or altered subtype selectivity. vulcanchem.com |

Incorporation into Peptides and Other Biomolecules

The incorporation of non-canonical amino acids like this compound into peptides is a powerful tool for creating novel biomolecules with enhanced properties. Fluorinated amino acids can improve the metabolic stability and modify the conformation of peptides.

Solid-Phase Peptide Synthesis (SPPS): The primary method for incorporating amino acids into peptides is Solid-Phase Peptide Synthesis (SPPS). vulcanchem.com To incorporate this compound, it would first need to be synthesized with appropriate protecting groups (e.g., Fmoc on the amine group) to make it compatible with the SPPS workflow. nih.gov

A significant challenge during SPPS involving aspartic acid is the formation of an aspartimide intermediate. This side reaction can lead to racemization and the formation of unwanted β-peptides, resulting in low yields and difficult purification. nih.govresearchgate.net The electronic properties of the difluoro group in this compound could potentially influence the rate of this undesirable side reaction. To mitigate this, advanced protecting groups for the side-chain carboxylic acid, such as cyanosulfurylides, have been developed. nih.govresearchgate.net

KAHA Ligation: Another advanced technique for protein synthesis is the α-ketoacid-hydroxylamine (KAHA) ligation. This method allows for the chemoselective coupling of unprotected peptide segments. acs.org Research has demonstrated the use of (S)-4,4-Difluoro-5-Oxaproline in KAHA ligations to successfully form aspartic acid residues at the ligation site. This showcases a practical application for difluorinated building blocks in the chemical synthesis of proteins, overcoming limitations of native sequence requirements.

The ability to incorporate this compound into peptides opens the door to creating peptidomimetics with improved stability, predictable secondary structures, and potentially enhanced therapeutic activity.

Advanced Biophysical and Spectroscopic Techniques for 3,3 Difluoro L Aspartic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and mechanistic analysis of fluorinated molecules like 3,3-Difluoro-L-aspartic acid. The presence of fluorine atoms provides a unique spectroscopic handle, as the ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in high sensitivity.

The geminal difluoro group (-CF₂) in this compound introduces specific features into NMR spectra. The two fluorine atoms are often magnetically non-equivalent, leading to complex splitting patterns known as AB quartets in ¹⁹F NMR spectra, which can provide detailed information about the local molecular geometry. Furthermore, the electronegativity of fluorine can alter the chemical shifts of nearby protons (¹H) and carbons (¹³C), offering insights into the electronic environment.

In mechanistic studies, ¹⁹F NMR is particularly powerful for probing enzyme-inhibitor interactions. While direct studies on this compound are not extensively documented, research on structurally similar molecules, such as difluoro-oxaloacetate, demonstrates the utility of this approach. In studies with aspartate transaminase, changes in the ¹⁹F NMR chemical shift and line-width upon binding to the enzyme provide data on the binding affinity and the ionization state of groups at the active site. For instance, pH titration experiments monitored by ¹⁹F NMR can reveal the pKa values of critical residues involved in catalysis and binding. Such methods allow researchers to observe the inhibitor within the enzyme's active site and deduce the mechanism of action.

Table 1: NMR Techniques in the Study of Fluorinated Analogs

| NMR Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| ¹⁹F NMR | Direct observation of the fluorinated center, chemical shift changes upon binding, line-width analysis. | Provides a sensitive probe for monitoring interactions with enzymes and determining binding constants. |

| ¹H and ¹³C NMR | Structural information, conformational analysis, impact of fluorine substitution on the molecular backbone. | Elucidates the three-dimensional structure in solution and how fluorination affects it. |

| Heteronuclear NOE | Through-space proximity of atoms. | Helps in determining the precise conformation of the molecule when bound to a biological target. |

| pH Titration by NMR | Determination of pKa values of the molecule and nearby enzyme residues. | Reveals how the electronic properties of the difluoro-group influence the ionization state, which is critical for enzyme inhibition. |

Applications in Molecular Probes and Imaging

The unique properties of fluorinated compounds make them valuable as probes for imaging and biochemical assays. The introduction of fluorine can enhance metabolic stability and alter binding affinities, which are desirable traits for molecular probes.

Development of Radiolabeled Analogs for Biochemical Probing

Radiolabeled amino acids are crucial tracers for Positron Emission Tomography (PET), a noninvasive imaging technique that provides functional information about metabolic processes in the body. PET imaging is particularly valuable in oncology for diagnosing and staging tumors, which often exhibit upregulated amino acid metabolism. The radionuclide fluorine-18 (B77423) (¹⁸F) is ideal for PET due to its advantageous nuclear-decay properties, including a convenient half-life of 109.7 minutes that allows for multi-step synthesis and imaging.

The development of an ¹⁸F-labeled version of this compound would create a potential PET tracer for imaging tumors that rely on aspartate metabolism. The synthesis of ¹⁸F-labeled amino acids typically involves nucleophilic substitution reactions where [¹⁸F]fluoride displaces a leaving group on a precursor molecule.

Table 2: Common Strategies for ¹⁸F-Labeling of Amino Acids

| Labeling Strategy | Description | Applicability to this compound |

|---|---|---|

| Nucleophilic Aromatic Substitution (SₙAr) | [¹⁸F]Fluoride displaces a leaving group (e.g., -NO₂, -N⁺Me₃) on an activated aromatic ring. | Not directly applicable to the aliphatic structure of aspartic acid, but used for aromatic amino acids. |

| Nucleophilic Aliphatic Substitution | [¹⁸F]Fluoride displaces a leaving group (e.g., tosylate, mesylate) on an alkyl chain. | A highly relevant strategy for creating an ¹⁸F-labeled precursor to this compound. |

| Metal-Catalyzed Radiofluorination | Transition metals (e.g., copper, palladium) are used to catalyze the fluorination of precursors like boronic esters or stannanes. | An advanced method that could offer high efficiency and regioselectivity for labeling complex precursors. |

| [¹⁸F]Trifluoromethylation | A [¹⁸F]CF₃ group is attached to the molecule. | A potential, though more complex, strategy if a trifluoromethylated analog were desired for probing. |

While a specific protocol for [¹⁸F]this compound is not established in the reviewed literature, the general methodologies provide a clear roadmap for its potential synthesis and application as a novel PET tracer for biochemical probing.

Computational Modeling and Molecular Dynamics Simulations

Computational chemistry offers powerful tools to investigate the properties of this compound at the atomic level. Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can predict molecular structure, electronic properties, and dynamic behavior, complementing experimental findings.

DFT calculations are used to determine the stable conformations of the molecule, calculate its vibrational frequencies for comparison with spectroscopic data, and map its electrostatic potential. For this compound, DFT would be crucial for understanding how the two highly electronegative fluorine atoms affect the acidity of the carboxyl groups and the charge distribution across the molecule. This information is vital for predicting how the molecule will interact with an enzyme's active site.

Molecular dynamics simulations can model the behavior of this compound over time, particularly when it is interacting with a biological macromolecule like an enzyme. These simulations provide a "molecular movie" that can reveal:

The preferred binding orientation of the inhibitor in the active site.

The network of hydrogen bonds and electrostatic interactions that stabilize the enzyme-inhibitor complex.

Conformational changes in the enzyme that are induced by inhibitor binding.

The role of water molecules in mediating the interaction.

By simulating the enzyme-inhibitor complex, researchers can rationalize experimental observations of binding affinity and inhibitory activity. Such simulations can guide the design of new, more potent inhibitors by identifying key interactions that can be optimized.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Difluoro-oxaloacetate |

Future Directions and Emerging Research Avenues for 3,3 Difluoro L Aspartic Acid

Development of Advanced Synthetic Methodologies

The synthesis of chiral fluorinated amino acids like 3,3-Difluoro-L-aspartic acid remains a challenging yet critical area of research. nih.gov The development of efficient, scalable, and stereoselective synthetic routes is paramount for unlocking the full potential of these molecules. Current research focuses on moving beyond traditional methods to more sophisticated and sustainable approaches.

Key advancements are being pursued in the area of catalytic asymmetric synthesis. Organocatalysis, for instance, has emerged as a powerful tool. One promising strategy involves a biomimetic enantioselective nih.govnih.gov-proton shift of β,β-difluoro-α-imine amides, catalyzed by chiral quinine (B1679958) derivatives. nih.gov This method allows for the creation of a wide range of β,β-difluoro-α-amino amides with high yields and excellent enantioselectivities, which can then be converted to the desired amino acids. nih.gov The ability to produce optically pure β,β-difluoro-α-amino acid derivatives is crucial for their application in synthesizing fluoro-peptides and other valuable fluorine-containing molecules. nih.gov

Future methodologies will likely focus on further refining these catalytic systems, exploring new types of catalysts, and developing one-pot procedures that improve efficiency and reduce waste. The goal is to create a synthetic toolbox that allows for the facile and cost-effective production of this compound and its derivatives on a large scale.

| Synthetic Strategy | Description | Key Advantages |

| Enzymatic Hydrolysis | Utilizes enzymes to selectively resolve racemic mixtures, yielding the desired enantiomer. | High stereoselectivity, mild reaction conditions. |

| Asymmetric Hydrogenation | Employs chiral metal catalysts to stereoselectively add hydrogen to a prochiral precursor. | High efficiency and enantioselectivity. |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. | Reliable and well-established method for controlling stereochemistry. |

| Organocatalyzed Proton Shift | A biomimetic approach using small organic molecules (e.g., quinine derivatives) to catalyze an enantioselective proton shift, forming the chiral center. nih.gov | Metal-free, high enantioselectivity, applicable to a range of substrates. nih.gov |

Exploration of Novel Biochemical Applications and Mechanisms

The introduction of a difluoromethylene (CF2) group into the aspartic acid structure offers a fascinating tool for biochemists and medicinal chemists. The CF2 group can act as a bioisostere for moieties like ketones or ethers, potentially altering protein structure and function in predictable ways. nih.gov This opens up avenues for designing novel enzyme inhibitors, modulators of protein-protein interactions, and biochemical probes.

Chiral β,β-difluoro-α-amino acids are recognized as vital building blocks for creating bioactive molecules. nih.gov For instance, research on related compounds has shown that a β,β-difluoro analog can serve as a superior substrate for human CCRF-CEM folylpoly-γ-glutamate synthetase, an enzyme involved in folate metabolism. nih.gov This suggests that this compound could be explored as a modulator of enzymes that process L-aspartic acid or its metabolites. Its incorporation into peptides could lead to new therapeutics with enhanced stability against enzymatic degradation or with altered receptor binding affinities.

Future research will involve systematically screening this compound and peptides containing it against a wide range of biological targets. Mechanistic studies will be crucial to understand how the unique electronic properties of the C-F bonds influence molecular interactions and biological activity.

| Potential Application Area | Underlying Mechanism | Research Objective |

| Enzyme Inhibition | The difluoro group can alter the pKa of adjacent groups or act as a transition-state analog mimic. | Design of potent and selective inhibitors for enzymes in disease pathways (e.g., proteases, kinases). |

| Peptide-Based Therapeutics | Incorporation into peptides can increase metabolic stability by blocking enzymatic cleavage sites. | Development of next-generation peptide drugs with improved pharmacokinetic profiles. |

| Biochemical Probes | The fluorine atoms can be used as reporters for ¹⁹F NMR studies to probe protein binding and conformation. | Elucidation of enzyme mechanisms and protein-ligand interactions in their native environment. |

| Metabolic Modulation | May act as a substrate or inhibitor for enzymes involved in amino acid metabolism. nih.gov | Investigation of its effects on cellular metabolic pathways for therapeutic or research purposes. nih.gov |

Integration into Synthetic Biology Systems

Synthetic biology, which combines biology and engineering to design and construct new biological parts, devices, and systems, provides a powerful platform for utilizing this compound. nih.govnih.gov A key area of this field is the expansion of the genetic code to include non-canonical amino acids (NCAAs), which can bestow novel functions upon proteins. nih.gov

Cell-free protein synthesis (CFPS) systems are particularly well-suited for this purpose. By removing the constraints of a living cell, CFPS offers flexibility in directly manipulating the machinery of transcription and translation to incorporate NCAAs like this compound into a protein's primary sequence. nih.gov This could lead to the creation of "synthetic proteins" with enhanced stability, altered catalytic activity, or novel functionalities. nih.gov

Furthermore, this fluorinated amino acid could be integrated into synthetic genetic circuits. For example, in an artificial oscillatory network like the "repressilator," replacing a key amino acid in one of the repressor proteins with this compound could modulate the protein's stability or binding affinity, thereby altering the period or amplitude of the oscillation. nih.gov This allows for fine-tuning the behavior of synthetic biological systems.

| Synthetic Biology Approach | Description | Potential Outcome |

| Genetic Code Expansion | Engineering tRNA/tRNA-synthetase pairs to recognize a unique codon and charge it with this compound. | Site-specific incorporation of the fluorinated amino acid into proteins in living cells. |

| Cell-Free Protein Synthesis (CFPS) | Using cell extracts to produce proteins in vitro, allowing for the direct addition of NCAAs to the reaction mixture. nih.gov | Rapid prototyping and production of proteins containing this compound for functional screening. nih.gov |

| Protein Engineering | Replacing specific aspartic acid residues in a target protein with the difluoro analog to modify its properties. nih.gov | Creation of enzymes with enhanced thermal stability or altered substrate specificity; development of more robust protein-based biosensors. |

| Genetic Circuit Modulation | Using the unique properties of the fluorinated amino acid to alter the function of proteins (e.g., transcription factors) within a synthetic circuit. nih.gov | Fine-tuning the dynamic behavior of engineered biological systems for applications in biotechnology and medicine. |

Interdisciplinary Research Frontiers

The continued exploration of this compound is inherently interdisciplinary, bridging the gap between organic chemistry, biochemistry, bioengineering, and materials science. The development of advanced synthetic methods in chemistry directly enables the exploration of novel biochemical applications and integration into synthetic biology systems.

One major frontier lies at the intersection of materials science and peptide chemistry. Peptides incorporating this compound could self-assemble into novel nanomaterials with unique properties driven by the specific interactions of the fluorinated side chains. These materials could find applications in drug delivery, tissue engineering, or as components of advanced biosensors.

Another frontier involves the development of new diagnostic tools. The fluorine atoms in this compound provide a unique spectroscopic handle for ¹⁹F Magnetic Resonance Imaging (MRI) or Nuclear Magnetic Resonance (NMR) spectroscopy. This could be leveraged to create novel imaging agents or to study biological processes in vivo without the background noise associated with traditional ¹H MRI. The convergence of these diverse fields promises to unlock innovative solutions to complex challenges in medicine and technology, with this compound serving as a key molecular tool.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3-Difluoro-L-aspartic acid, and how do fluorination positions affect yield?

- Methodology : Fluorination typically involves electrophilic or nucleophilic substitution. For 3,3-difluoro derivatives, a two-step process is common: (1) protection of the α-amino and carboxyl groups of L-aspartic acid to avoid side reactions, followed by (2) selective fluorination using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. Yield optimization requires precise temperature control (-20°C to 0°C) and anhydrous conditions .

- Key Data : Comparative studies show that fluorination at the β-position (C3) reduces steric hindrance, achieving ~65% yield, while γ-fluorination (C4) is less efficient (~40%) due to competing elimination reactions .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?

- Methodology :

- NMR Spectroscopy : NMR is critical for confirming fluorination positions. For 3,3-difluoro derivatives, expect two distinct signals (δ -120 to -140 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) with ESI+ or MALDI-TOF validates molecular weight (e.g., [M+H] at m/z 182.03 for CHFNO) .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves stereochemistry, confirming retention of the L-configuration post-fluorination .

Advanced Research Questions

Q. How can computational models predict the conformational stability of this compound in aqueous environments?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-31+G* level simulates solvation effects. The fluorinated carboxyl group exhibits increased electronegativity, stabilizing the zwitterionic form in water. Energy minimizations reveal a 12% reduction in solvent-accessible surface area compared to non-fluorinated aspartic acid, impacting protein binding .

- Data Contradictions : Some studies report discrepancies between Hartree-Fock (vacuum) and MP2 (solvated) models, highlighting the need for explicit solvent simulations .

Q. What experimental strategies resolve contradictions in fluorinated aspartic acid’s enzyme inhibition efficacy?

- Methodology :

- Kinetic Assays : Measure values using purified enzymes (e.g., aspartate transaminase) with varying substrate concentrations. This compound shows mixed inhibition, with = 8.3 μM vs. 15.2 μM for non-fluorinated analogs .

- Radiolabeling : Use -labeled analogs in uptake assays to track competitive binding. Tritiation at C2/C3 (specific activity ≥20 Ci/mmol) confirms 30% reduced cellular uptake in neuronal models, suggesting steric hindrance from fluorine .

Q. How do metabolic pathways differ between this compound and its non-fluorinated counterpart?

- Methodology :

- Isotopic Tracing : Administer -labeled derivatives in cell cultures and track metabolites via LC-MS. Fluorination slows conversion to oxaloacetate by ~50%, indicating metabolic resistance .

- Microsomal Stability Assays : Incubate with liver microsomes; fluorinated analogs exhibit prolonged half-life (t = 4.2 h vs. 1.8 h for L-aspartic acid) due to reduced CYP450-mediated oxidation .

Data Contradictions and Validation

Q. Why do fluorination yields vary across studies, and how can reproducibility be improved?

- Analysis : Discrepancies arise from differing protecting groups (e.g., Boc vs. Fmoc) and fluorination agents. DAST offers higher regioselectivity but requires rigorous moisture exclusion. Reproducibility is enhanced by standardized protocols (e.g., inert atmosphere, <5 ppm HO) .

Comparative Analytical Methods Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.